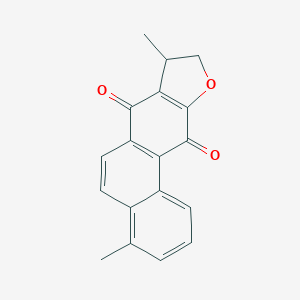

ジヒドロイソタンシノン I

説明

Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl- is a natural product found in Salvia yunnanensis, Salvia miltiorrhiza, and Salvia glutinosa with data available.

科学的研究の応用

2. 中枢神経系疾患における神経保護効果 DTを含む丹参は、中枢神経系疾患の治療に広く用いられています。研究によると、DTは活性化ミクログリア(脳内の免疫細胞)における炎症促進遺伝子の発現を阻害することが示されています。 この性質は、パーキンソン病(PD)などの疾患の治療を支援する可能性のある神経保護効果に貢献している可能性があります .

3. 頭頸部扁平上皮癌(HNSCC)の潜在的な治療法 DTは、HNSCCに対する抗癌効果について研究されています。 HNSCC細胞株を用いたin vitro研究とデトロイト562異種移植マウスモデルを用いたin vivo研究では、アポトーシスに関与する酵素であるカスパーゼ-3およびカスパーゼ-8の発現が増加することが示されており、DTは治療法としての可能性を秘めていることを示唆しています .

パーキンソン病モデル研究

in vitroベースの6-OHDA誘発PDモデルにおいて、DTの効果を調査し、神経保護におけるメカニズムを理解しました。 この化合物は、治療後にBMAL1とPARPの発現を減少させました。これらの発現は細胞ストレス応答に関連しています .

作用機序

Target of Action

DT’s primary targets are the BMAL1 and SIRT1 genes . These genes play a crucial role in the regulation of circadian rhythms and cellular processes such as apoptosis and oxidative stress .

Mode of Action

DT interacts with its targets by enhancing the expression of SIRT1 and suppressing the expression of BMAL1 . This interaction results in the attenuation of cell death induced by 6-hydroxydopamine (6-OHDA) in SH-SY5Y human neuroblastoma cell lines .

Biochemical Pathways

DT affects the biochemical pathways related to oxidative stress and apoptosis. It suppresses the production of reactive oxygen species (ROS) and caspase-3, key players in oxidative stress and apoptosis respectively . Moreover, DT regulates the circadian genes by enhancing SIRT1 and suppressing BMAL1 .

Pharmacokinetics

It’s known that dt can effectively inhibit the proliferation of various cancer cells .

Result of Action

DT has been shown to reduce cell apoptosis, including an antioxidative effect due to a reduction in ROS . In cancer cells, DT initiates apoptosis, resulting in cell death . It also represses the protein expression of GPX4 (Glutathione peroxidase 4) .

Action Environment

The action of DT can be influenced by environmental factors such as the presence of 6-OHDA, a neurotoxin used to simulate Parkinson’s disease in vitro . The presence of 6-OHDA significantly enhances the protective effects of DT .

生化学分析

Biochemical Properties

Dihydroisotanshinone I has been shown to interact with various enzymes and proteins. For instance, it has been found to downregulate the expression of Src homology 2 structural domain protein tyrosine phosphatase (SHP2) and Wnt/β-catenin . It also interacts with multidrug resistance associated proteins (MRP1), P-glycoprotein (P-gp), Bcl-2, and Bcl-xL .

Cellular Effects

Dihydroisotanshinone I has been found to have significant effects on various types of cells and cellular processes. For instance, it can effectively inhibit the proliferation of HCT116 and HCT116/OXA resistant cells . It has also been found to initiate apoptosis, resulting in cell death . Moreover, it has been shown to suppress reactive oxygen species (ROS) and caspase-3 .

Molecular Mechanism

At the molecular level, Dihydroisotanshinone I exerts its effects through various mechanisms. It has been found to reverse both the RNA and protein levels of BMAL1 and SIRT1 in the 6-OHDA-treated SH-SY5Y cells . Additionally, it has been found to downregulate the expression of conventional drug resistance and apoptosis-related proteins such as MRP1, P-gp, Bcl-2, and Bcl-xL .

Temporal Effects in Laboratory Settings

In laboratory settings, Dihydroisotanshinone I has been found to have significant temporal effects. For instance, it has been found to significantly attenuate the cell toxicity induced by 30 or 50 μM of 6-OHDA .

Dosage Effects in Animal Models

In animal models, the effects of Dihydroisotanshinone I have been found to vary with different dosages. For instance, it has been found to reduce tumor size with no obvious adverse effect of hepatotoxicity .

Metabolic Pathways

It has been found to interact with various enzymes and cofactors .

Transport and Distribution

It has been found to interact with various transporters and binding proteins .

Subcellular Localization

It has been found to interact with various targeting signals and post-translational modifications .

特性

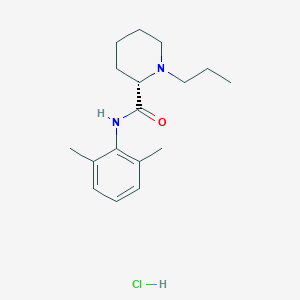

IUPAC Name |

4,8-dimethyl-8,9-dihydronaphtho[2,1-f][1]benzofuran-7,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNYCALHDXGJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C3=C(C2=O)C4=CC=CC(=C4C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943247 | |

| Record name | 4,8-Dimethyl-8,9-dihydrophenanthro[3,2-b]furan-7,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20958-18-3 | |

| Record name | 8,9-Dihydro-4,8-dimethylphenanthro[3,2-b]furan-7,11-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20958-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroisotanshinone I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020958183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dimethyl-8,9-dihydrophenanthro[3,2-b]furan-7,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

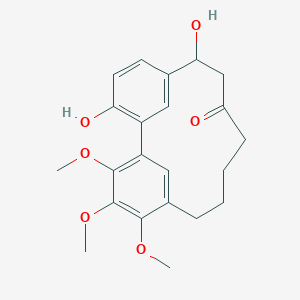

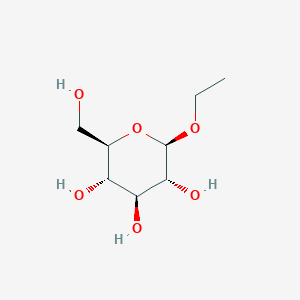

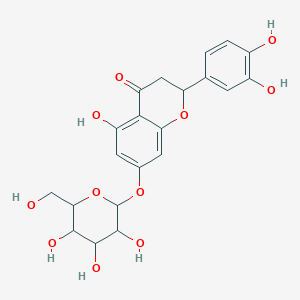

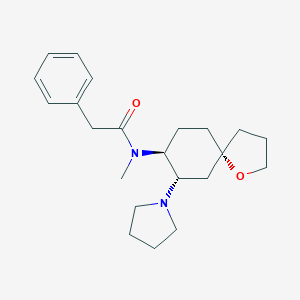

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action of dihydroisotanshinone I against cancer cells?

A: Research suggests that dihydroisotanshinone I exerts its anticancer effects through multiple pathways. Studies show it can induce both apoptosis and ferroptosis in various cancer cell lines, including breast , lung , and colon cancer cells. Additionally, it has been shown to inhibit the migration of cancer cells, potentially disrupting metastasis.

Q2: How does dihydroisotanshinone I impact the tumor microenvironment?

A: Dihydroisotanshinone I appears to modulate the tumor microenvironment by interfering with the crosstalk between cancer cells and macrophages. Studies show it can reduce the secretion of chemokine (C-C motif) ligand 2 (CCL2) from both macrophages and prostate cancer cells, disrupting the recruitment of macrophages to the tumor site . This interference could potentially limit tumor growth and progression.

Q3: What is the role of the STAT3 signaling pathway in dihydroisotanshinone I's anticancer activity?

A: Dihydroisotanshinone I has been shown to inhibit the phosphorylation and nuclear translocation of signal transducer and activator of transcription 3 (STAT3) . Since STAT3 is often constitutively activated in various cancers and plays a role in tumor cell proliferation, survival, and angiogenesis, its inhibition by dihydroisotanshinone I could contribute to its anticancer effects.

Q4: What are the antioxidant properties of dihydroisotanshinone I?

A: Dihydroisotanshinone I exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Research shows it can protect rat hepatocytes from menadione-induced toxicity, likely due to its ability to scavenge superoxide radicals and inhibit lipid peroxidation . This antioxidant activity could contribute to its protective effects in various disease models.

Q5: Does dihydroisotanshinone I interact with any specific enzymes?

A: Yes, dihydroisotanshinone I has been shown to inhibit Protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a negative regulator of insulin signaling, and its inhibition is considered a potential therapeutic target for type 2 diabetes. This suggests that dihydroisotanshinone I might have implications for metabolic disorders.

Q6: How does dihydroisotanshinone I influence the expression of circadian clock genes?

A: In an in vitro model of Parkinson's disease, dihydroisotanshinone I was found to regulate the expression of the circadian clock genes BMAL1 and SIRT1 . It reversed the changes in BMAL1 and SIRT1 expression induced by 6-hydroxydopamine (6-OHDA), suggesting a potential role in modulating circadian rhythms and protecting against neurodegenerative processes.

Q7: What is the structural formula of dihydroisotanshinone I?

A: The molecular formula of dihydroisotanshinone I is C18H18O3 and its molecular weight is 282.33 g/mol. For detailed spectroscopic data and structural characterization, please refer to the scientific literature on this compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)